Copper iodate

Vue d'ensemble

Description

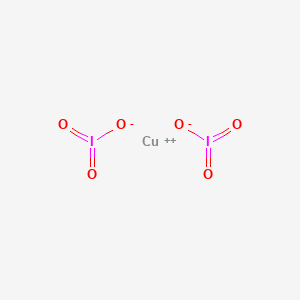

Copper iodate is used as an intermediate for pharmaceuticals . It is a compound formed by copper in its +2 oxidation state and iodine .

Synthesis Analysis

Copper iodate nanoparticles were synthesized by milling copper(II) nitrate trihydrate and potassium iodate mixture (mass ratio: 1:3). After the milling process, the sample was washed with 30 mL of deionized water, and centrifuged for 30 min at 13 500 rpm . Another method of synthesis involves the reaction of iodine with copper .

Molecular Structure Analysis

Copper iodide, like most binary metal halides, is an inorganic polymer. It exists in several crystalline forms. It adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI). The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .

Chemical Reactions Analysis

In the iodine clock reaction, the reaction of iodate and bisulfite ions is the rate-determining step. Copper (II) sulfate or iron (III) nitrate can act as homogeneous catalysts in this rate-determining step . The basic reaction in the determination of copper using the iodometric method is represented by the equation: 2Cu^{2+} + 4I^- \rightarrow 2CuI(s) + I_2 .

Physical And Chemical Properties Analysis

Copper iodide is a white or slightly yellowish solid at room temperature. When exposed to light, it slowly turns brown due to the liberation of iodine. This compound is not readily soluble in water, but it can dissolve in solutions containing iodide ions or in concentrated halide solutions .

Applications De Recherche Scientifique

Crystal Structure Analysis

Copper iodate is used in the study of crystal structures. The crystal structure of barium copper iodate, Ba2Cu(IO3)6, features isolated [Cu(IO3)6]4− anionic clusters separated by Ba2+ cations . This research provides valuable insights into the properties and behavior of copper iodate in various conditions .

X-ray Powder Diffraction

Copper iodate is used in X-ray powder diffraction studies. These studies provide important data about the unit-cell parameters and space group for the barium copper iodate . This information is crucial for understanding the physical and chemical properties of the compound .

Thermal Characterization

Copper iodate crystals are studied for their thermal characteristics . These studies provide insights into the thermal stability and decomposition behavior of the compound .

Geological Studies

Copper iodate has been found in geological formations, such as the chrysoberyl-sillimanite association from the Roncadeira pegmatite . This discovery provides valuable information about the geological processes that lead to the formation of such minerals .

Materials Science

Copper iodate is used in materials science research, particularly in the study of iodine clocks . These studies explore the effect of iodine sequestration on chemical reactions .

Crystal Growth Studies

Copper iodate is used in crystal growth studies . These studies provide insights into the conditions that favor the growth of copper iodate crystals .

Mécanisme D'action

Target of Action

Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .

Mode of Action

The mode of action of copper iodate is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper iodate affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .

Pharmacokinetics

It’s known that copper iodate forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .

Result of Action

The result of copper iodate’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .

Action Environment

The action of copper iodate can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .

Safety and Hazards

Orientations Futures

Ongoing research into stabilizing the compound could broaden its potential applications. For example, the field of materials science and engineering is keenly interested in the properties of copper compounds, and modifications to the chemical makeup of Copper (II) iodide could lead to innovations in this sphere .

Propriétés

IUPAC Name |

copper;diiodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2HIO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVIWYEOKVOFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu(IO3)2, CuI2O6 | |

| Record name | copper(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430942 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper iodate | |

CAS RN |

13454-89-2 | |

| Record name | Copper(2+) diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)